molecular formula C26H25Cl2N3O3S B11441243 N-(2-chlorobenzyl)-6-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(2-chlorobenzyl)-6-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11441243
M. Wt: 530.5 g/mol
InChI Key: PWHVKHUUQMYODB-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves multiple steps, starting from the preparation of the thienopyrimidine core. The process typically includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Chlorophenyl Methyl Groups: The chlorophenyl methyl groups are introduced through nucleophilic substitution reactions, often using chloromethylating agents.

    Amidation: The final step involves the formation of the hexanamide moiety through an amidation reaction, typically using hexanoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
  • 3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-(1,3-dioxoisoindolin-2-yl)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

N-[(2-chlorophenyl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is unique due to its specific thienopyrimidine core and the presence of two chlorophenyl methyl groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H25Cl2N3O3S

Molecular Weight

530.5 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C26H25Cl2N3O3S/c27-20-10-5-3-8-18(20)16-29-23(32)12-2-1-7-14-30-25(33)24-22(13-15-35-24)31(26(30)34)17-19-9-4-6-11-21(19)28/h3-6,8-11,13,15H,1-2,7,12,14,16-17H2,(H,29,32)

InChI Key

PWHVKHUUQMYODB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl)Cl

Origin of Product

United States

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